2-(ETHYLSULFANYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE
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Overview
Description
2-(ETHYLSULFANYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE is an organic compound that features a benzamide core substituted with an ethylsulfanyl group and a furan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ETHYLSULFANYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with thionyl chloride to form benzoyl chloride, followed by the reaction with an amine to form the benzamide.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the benzamide core.
Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached through a Friedel-Crafts alkylation reaction using furan-2-ylmethanol and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(ETHYLSULFANYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The benzamide core can be reduced to form a benzylamine derivative.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Benzylamine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
2-(ETHYLSULFANYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a probe to study biological pathways involving sulfur-containing compounds.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(ETHYLSULFANYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE involves its interaction with molecular targets through its functional groups. The ethylsulfanyl group can participate in redox reactions, while the furan ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(METHYLSULFANYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE
- 2-(ETHYLSULFANYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE
- 2-(ETHYLSULFANYL)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE
Uniqueness
2-(ETHYLSULFANYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE is unique due to the presence of both an ethylsulfanyl group and a furan-2-ylmethyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
2-ethylsulfanyl-N-(furan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-2-18-13-8-4-3-7-12(13)14(16)15-10-11-6-5-9-17-11/h3-9H,2,10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORMZFPTOZFVCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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